N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide
Overview
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features, which include a benzene ring fused with an oxazine ring. The presence of the benzoxazinone moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The reaction conditions often require dry solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoxazinone moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzoxazinone ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzoxazinone moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propionamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
Uniqueness
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide is unique due to its specific substitution pattern on the benzoxazinone ring. This substitution affects its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-5-16(21)19-13-10-8-12(9-11-13)17-20-15-7-4-3-6-14(15)18(22)23-17/h3-4,6-11H,2,5H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQCEONCAVYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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